

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-(Hydroxymethyl)cyclohexanone**, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. It details the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 3-(hydroxymethyl)cyclohexan-1-one^{[1][2]}. Its structure consists of a six-membered cyclohexanone ring substituted at the 3-position with a hydroxymethyl (-CH₂OH) group.

Caption: 2D chemical structure of **3-(Hydroxymethyl)cyclohexanone**.

Physicochemical and Spectroscopic Data

The properties of **3-(Hydroxymethyl)cyclohexanone** are summarized below. The compound's bifunctionality, featuring both a hydrogen-bond-donating alcohol and a hydrogen-bond-accepting ketone, influences its physical characteristics, such as its solubility in polar solvents^{[3][4]}.

Property	Value	Source(s)
IUPAC Name	3-(hydroxymethyl)cyclohexan-1-one	[1][2]
Molecular Formula	C ₇ H ₁₂ O ₂	[1][2][3][5]
Molecular Weight	128.17 g/mol	[2][3][5][6]
CAS Number	21996-61-2, 32916-58-8	[1][2][3][4]
Appearance	Clear pale yellow to brown liquid or solid	[3][4]
Boiling Point	239.8 ± 13.0 °C (Predicted)	[3][5]
Density	1.054 ± 0.06 g/cm ³ (Predicted)	[3][5]
Synonyms	3-methylolcyclohexanone, 3-(Hydroxymethyl)cyclohexan-1-one	[1][2]
Canonical SMILES	<chem>C1CC(CC(=O)C1)CO</chem>	[5]
InChIKey	OTZGKTIHFHBTGZ-UHFFFAOYSA-N	[5][6]

Synthesis and Experimental Protocols

3-(Hydroxymethyl)cyclohexanone is a valuable chiral building block, and its enantioselective synthesis is of significant interest[3][7]. Methods include asymmetric reduction, chemoenzymatic resolution, and organocatalytic hydroxymethylation[6][7]. A common and effective method for producing the enantiomerically pure (R)-enantiomer is through the biocatalytic asymmetric reduction of a prochiral precursor using Baker's yeast (*Saccharomyces cerevisiae*)[8].

Protocol: Asymmetric Reduction of Ethyl 3-Oxocyclohexanecarboxylate using Baker's Yeast[8]

This protocol outlines a biocatalytic approach to synthesize (R)-**3-(hydroxymethyl)cyclohexanone** with high enantiopurity.

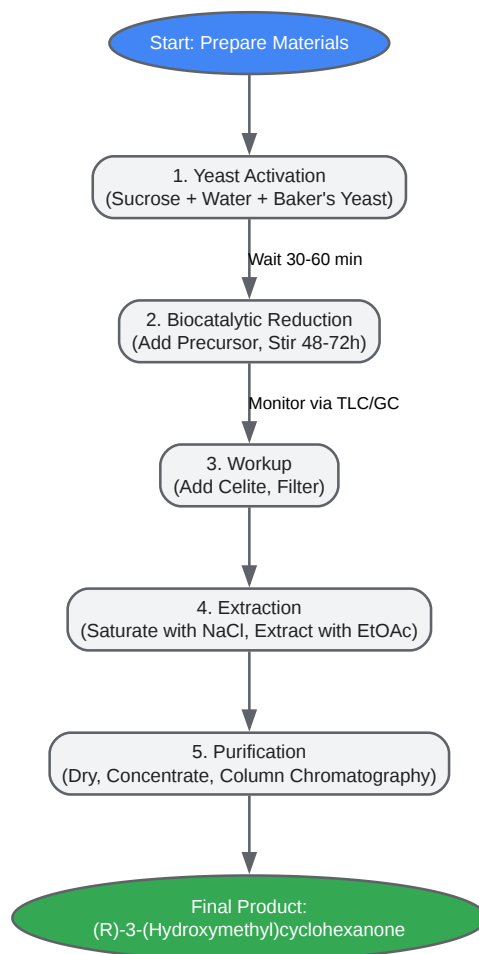
Materials:

- Round-bottom flask with magnetic stirrer
- Baker's yeast (fresh compressed preferred)
- Sucrose
- Tap water
- Ethyl 3-oxocyclohexanecarboxylate (precursor)
- Celite
- Sodium chloride (NaCl)
- Ethyl acetate or Diethyl ether (for extraction)
- Anhydrous magnesium sulfate

Procedure:

- Yeast Activation:
 - In a flask, dissolve sucrose (30 g) in tap water (200 mL).
 - Add Baker's yeast (20 g) to the sucrose solution.
 - Stir the mixture at approximately 30°C for 30-60 minutes to activate the yeast, as indicated by fermentation (bubbling).
- Biocatalytic Reduction:
 - Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the fermenting yeast suspension.
 - Stir the reaction mixture vigorously at room temperature for 48-72 hours.

- Monitor the reaction progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup and Isolation:
 - Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes.
 - Filter the mixture through a sintered glass funnel to remove the yeast and Celite.
 - Transfer the aqueous filtrate to a separatory funnel and add solid NaCl until the solution is saturated. This reduces the solubility of the product in the aqueous phase.
- Extraction and Purification:
 - Extract the product from the saturated aqueous solution with ethyl acetate or diethyl ether (3 x 50 mL).
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
 - The crude product can be further purified by column chromatography on silica gel to yield the desired (R)-**3-(hydroxymethyl)cyclohexanone**.



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Caption: Workflow for the biocatalytic synthesis of (R)-**3-(hydroxymethyl)cyclohexanone**.

Applications in Research and Drug Development

3-(Hydroxymethyl)cyclohexanone is a highly versatile building block due to its two reactive centers, which can be manipulated selectively to create more complex molecular structures[6].

- **Key Intermediate:** It is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues. In these structures, the cyclohexane ring acts as a metabolically stable substitute

for the ribose sugar moiety, a modification that can improve the pharmacokinetic profile of drug candidates[6].

- **Synthesis of Bioactive Compounds:** The compound is used in multi-step syntheses to produce complex tricyclic ketones, which are precursors to highly potent anti-inflammatory and cytoprotective agents[6].
- **Biochemical Research:** It serves as a substrate in enzymatic studies, particularly for investigating the kinetics of alcohol dehydrogenases[6].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-(Hydroxymethyl)cyclohexanone** is considered an irritant[2].

- **Hazard Statements:**
 - H315: Causes skin irritation[2].
 - H319: Causes serious eye irritation[2].
 - H335: May cause respiratory irritation[2].
- **Precautions:** Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact[4]. Work should be conducted in a well-ventilated area or fume hood to prevent inhalation[4].

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314976#3-hydroxymethyl-cyclohexanone-iupac-name-and-structure]

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